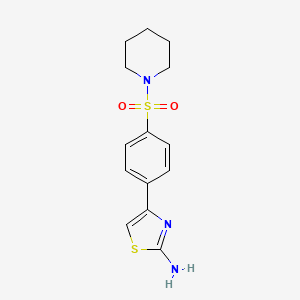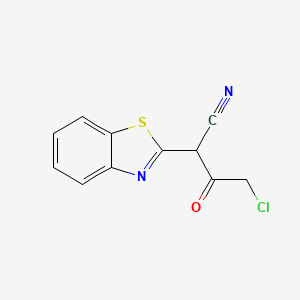![molecular formula C14H13Cl2F3N4 B2643642 3-chloro-N~2~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine CAS No. 341966-41-4](/img/structure/B2643642.png)
3-chloro-N~2~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine is a synthetic organic compound with applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to a pyridine ring, making it an interesting molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine typically involves multiple steps, including halogenation, amination, and coupling reactions. One common method starts with the halogenation of 1,2-diaminobenzene to introduce the chlorine atoms. This is followed by the nucleophilic substitution reaction where the 3-chloro-5-(trifluoromethyl)-2-pyridinylamine is attached to the intermediate. Reaction conditions often include solvents like dichloromethane and catalysts such as palladium.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow reactors to precisely control temperature and reactant concentrations. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial process.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 3-chloro-N2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized using agents such as potassium permanganate, resulting in the formation of quinones.
Reduction: : Reduction can be achieved using hydride donors like sodium borohydride.
Substitution: : It can undergo nucleophilic substitutions, particularly at the chlorine sites, leading to derivatives with different functional groups.
Common Reagents and Conditions: Reagents commonly used in reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Major Products Formed from These Reactions: The major products depend on the specific reactions and reagents used. For example, oxidation can yield quinones, while nucleophilic substitution can introduce various functional groups at the chlorine positions.
Scientific Research Applications
This compound has numerous applications across different fields:
Chemistry: : Used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: : Studied for its potential as a ligand in binding studies with proteins and nucleic acids.
Medicine: : Investigated for its pharmacological properties, including potential antitumor and antimicrobial activities.
Industry: : Applied in the development of advanced materials, including polymers and coatings with specific chemical properties.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: The compound interacts with various molecular targets through covalent and non-covalent interactions. Its chlorine and trifluoromethyl groups enhance its binding affinity to certain proteins and enzymes.
Molecular Targets and Pathways Involved: Key targets include enzymes involved in oxidative stress responses and cellular signaling pathways. The compound's ability to modulate these targets can lead to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3-chloro-N2-(2-{[3-bromo-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine
3-bromo-N2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine
N2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine
This concludes the detailed article on 3-chloro-N2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine
Properties
IUPAC Name |
3-chloro-2-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2F3N4/c15-9-2-1-3-11(20)12(9)21-4-5-22-13-10(16)6-8(7-23-13)14(17,18)19/h1-3,6-7,21H,4-5,20H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRMTOLMXQCUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
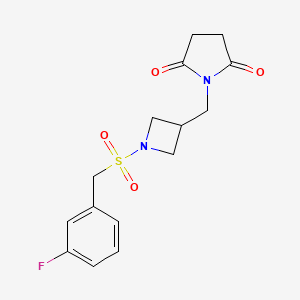
![Ethyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B2643561.png)
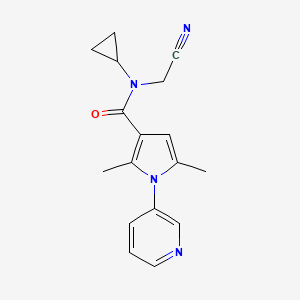
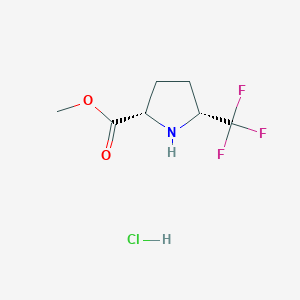
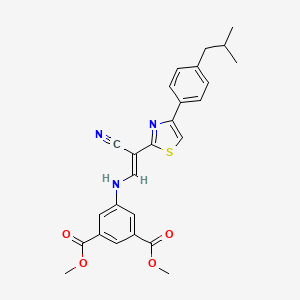

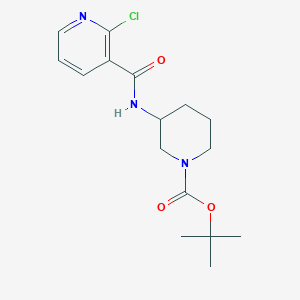
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2643571.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B2643572.png)
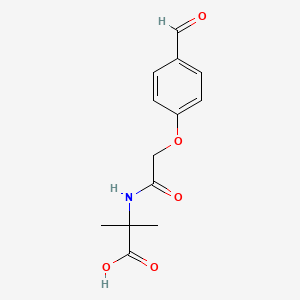
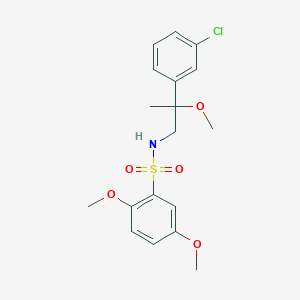
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2643578.png)
